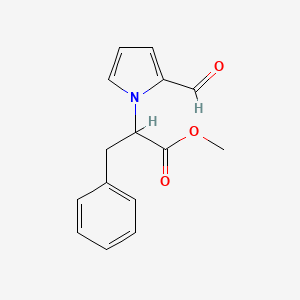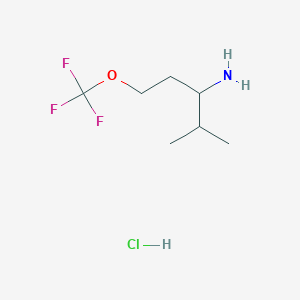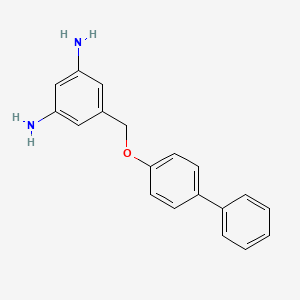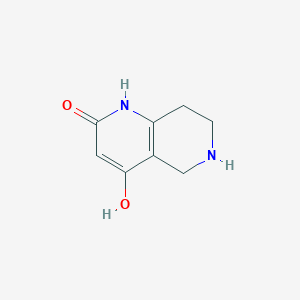
methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both an aldehyde and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate typically involves the reaction of 2-formylpyrrole with methyl 3-phenylpropanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)-3-phenylpropanoate
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoate
Substitution: Various halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
- Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-1H-pyrrol-1-yl)butanoate
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is unique due to the presence of both an aldehyde and an ester functional group, as well as the phenyl substituent on the propanoate chain. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
methyl 2-(2-formylpyrrol-1-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C15H15NO3/c1-19-15(18)14(10-12-6-3-2-4-7-12)16-9-5-8-13(16)11-17/h2-9,11,14H,10H2,1H3 |
Clé InChI |
YRTUQJXUTZRUPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)


![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)


![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
